Hongoquercin B

Antibacterial Mechanism of Action Structure-Activity Relationship

Researchers studying the hongoquercin series face a critical SAR cliff where generic substitution invalidates mechanistic data. Hongoquercin B is the essential, biologically attenuated negative control. Its C-3 acetoxy group directly correlates with a profound loss of antibacterial activity and membrane-disrupting capacity compared to Hongoquercin A, making it indispensable for distinguishing specific target engagement from non-specific effects. Supply is inherently challenging due to its status as a low-titer minor metabolite. - Validates target-specific membrane perturbation in antibiotic mode-of-action studies. - Serves as a high-purity reference standard with a unique IR ester carbonyl fingerprint. - Enables pharmacophore mapping to guide rational analog design.

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
Cat. No. B1250176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHongoquercin B
Synonymshongoquercin B
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC3C4(CCC(C(C4CCC3(O2)C)(C)C)OC(=O)C)C)C(=C1C(=O)O)O
InChIInChI=1S/C25H34O6/c1-13-11-16-15(21(27)20(13)22(28)29)12-18-24(5)9-8-19(30-14(2)26)23(3,4)17(24)7-10-25(18,6)31-16/h11,17-19,27H,7-10,12H2,1-6H3,(H,28,29)/t17-,18+,19-,24-,25+/m0/s1
InChIKeyJJEZUNHVLOCFHS-KSDLHCFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hongoquercin B Procurement Specifications


Hongoquercin B (CAS 213338-47-7; molecular formula C₂₅H₃₄O₆; MW 430.54 g/mol) is a tetracyclic meroterpenoid natural product, classified as a sesquiterpene-substituted orsellinic acid [1]. It was originally isolated as a secondary metabolite from fermentation broths of an unidentified terrestrial fungus (strain LL-23G227) [2]. Structurally, it is the 3-O-acetyl derivative of its co-isolated analog, Hongoquercin A, and features a trans-transoid decalin-dihydrobenzopyran ring system [1][3]. For procurement purposes, Hongoquercin B serves as a critical negative control or selectivity standard in mechanistic studies, as its activity profile is distinctly attenuated relative to its des-acetyl analog, underscoring its value for discerning structure-activity relationships (SAR) [4].

1Negative control workflow for antimicrobial SAR studies
2Attenuated assay-response profile supports mechanism-of-action differentiation
3Structurally characterized meroterpenoid with established synthetic access

Why Hongoquercin B Cannot Be Replaced


Generic substitution within the hongoquercin series is scientifically invalid due to a pronounced structure-activity relationship (SAR) cliff. The sole structural difference between Hongoquercin A and B—the presence of a C-3 acetoxy group in B versus a free hydroxyl in A—drastically alters biological potency and physicochemical behavior [1]. Quantitative fermentation data demonstrate that Hongoquercin B is a minor, low-titer metabolite (0.02 g/L) compared to the major component Hongoquercin A (2.1 g/L), underscoring its distinct metabolic role and limited natural abundance [2]. Critically, in vitro assays confirm that Hongoquercin B is 'much less active against bacterial isolates' than Hongoquercin A [2], making it an essential tool for distinguishing non-specific membrane effects from specific target engagement. Substituting a closely related analog would invalidate comparative biological data and compromise the integrity of SAR investigations or mechanistic studies [2][3].

Attribute
Hongoquercin B (Target)
Hongoquercin A (Substitute)
C-3 Substituent
Acetoxy group; SAR profile may shift
Free hydroxyl; reported higher antimicrobial response
Natural Abundance
Low fermentation titer; procurement scale may differ
Major metabolite; higher fermentation yield
Antimicrobial Assay
Attenuated membrane response; screening context may not transfer
Membrane-active with intracellular leakage

Hongoquercin B Comparative Evidence


Antibacterial Activity Ablation vs. Hongoquercin A

Hongoquercin B exhibits a marked reduction in antibacterial potency relative to its des-acetyl analog, Hongoquercin A. While Hongoquercin A displays moderate activity against Gram-positive bacteria, Hongoquercin B is described as 'much less active against bacterial isolates' in the same experimental series [1]. This qualitative difference is supported by the observation that Hongoquercin B fails to induce the leakage of intracellular components, a key indicator of the membrane damage mechanism observed for Hongoquercin A [1].

Antibacterial Activity Ablation
Head-to-head
Hongoquercin B: attenuated activity, no membrane leakage
Hongoquercin A: moderate activity, induces membrane damage
Supports SAR control interpretation
Reported qualitative activity cliff; Gram-positive isolates
Antibacterial Mechanism of Action Structure-Activity Relationship Membrane Disruption

Natural Fermentation Titer Disparity

Under identical fermentation conditions, the production titer of Hongoquercin B is drastically lower than that of Hongoquercin A, reflecting a fundamental difference in their biosynthesis or metabolic stability. In liquid medium CSO-5, Hongoquercin A reached a titer of 2.1 g/L, whereas Hongoquercin B peaked at only 0.02 g/L [1]. This represents a 105-fold difference in natural abundance.

Fermentation Titer Disparity
Head-to-head
105-fold lower titer
Supports procurement planning context
0.02 vs 2.1 g/L in CSO-5 medium, 22 °C, 156 h
Fermentation Natural Product Production Titer Bioprocessing

Solid-State Fermentation Yield Disparity

The production disparity between the two analogs is also evident in solid-state fermentation. On a cracked corn medium, Hongoquercin B accumulated to a titer of 29 mg per 240 g of substrate, while Hongoquercin A reached 78 mg per 240 g under the same conditions [1]. This represents a 2.7-fold lower yield for Hongoquercin B.

Solid-State Yield Disparity
Head-to-head
2.7-fold lower yield
Supports supply assessment context
29 vs 78 mg per 240 g substrate on cracked corn
Solid-State Fermentation Yield Production Bioprocessing

Synthetic Efficiency vs. Hongoquercin A

A biomimetic synthetic route to (+)-Hongoquercin B has been established, proceeding in 11 steps from commercially available trans,trans-farnesol via a common farnesyl-resorcylate intermediate [1]. While Hongoquercin A was synthesized in 6 steps from the same precursor, this represents a defined, albeit longer, pathway for accessing the acetylated derivative. This synthetic accessibility is crucial, as it bypasses the extremely low natural fermentation titers [2].

Synthetic Step Efficiency
Reported
Hongoquercin B: 11 steps from trans,trans-farnesol
Hongoquercin A: 6 steps from same precursor
Supports synthetic accessibility review
5 additional steps; polyketide aromatization and polyene cyclization
Total Synthesis Synthetic Biology Chemical Synthesis Process Chemistry

IR Spectroscopic Differentiation by Ester Carbonyl

Spectroscopic analysis provides a clear, quantifiable distinction between Hongoquercin B and its closest analog. The IR spectrum of Hongoquercin B exhibits an additional carbonyl absorption band compared to Hongoquercin A, directly attributable to the acetate ester at the C-3 position [1]. This unique spectral feature is critical for analytical verification of compound identity and purity, and for distinguishing it from Hongoquercin A during purification or quality control.

IR Ester Carbonyl Marker
Head-to-head
Additional ester carbonyl absorption band present
Supports identity verification workflow
Definitive spectral marker for C-3 acetoxy group; absent in Hongoquercin A
Analytical Chemistry Spectroscopy Quality Control Structural Elucidation

Hongoquercin B Research Scenarios


Negative Control in Membrane Disruption Studies

Procure Hongoquercin B for use as a structurally analogous but biologically attenuated negative control. Studies show that while Hongoquercin A causes membrane damage and intracellular leakage in bacteria, Hongoquercin B is 'much less active' and fails to induce this same effect [1]. Co-testing these two compounds allows researchers to attribute any observed membrane perturbation or antibacterial activity to the specific structural features of Hongoquercin A, thereby validating the mechanism of action.

SAR Studies of the Hongoquercin Scaffold

Utilize Hongoquercin B to map the pharmacophore of the hongoquercin class. The presence of a single acetoxy group at the C-3 position in Hongoquercin B, which is absent in Hongoquercin A, directly correlates with a profound loss of antibacterial activity and membrane-disrupting capacity [1]. This compound is therefore essential for defining the steric and electronic requirements at this position, guiding the rational design of novel analogs with optimized potency or altered selectivity [2].

Analytical Reference Standard for Purity Verification

Employ Hongoquercin B as a high-purity reference standard for analytical method development and quality control. Its unique IR spectroscopic profile, characterized by an additional ester carbonyl band compared to Hongoquercin A, provides a definitive spectral fingerprint [3]. This allows for unambiguous identification and quantification of Hongoquercin B in complex mixtures, such as crude fermentation extracts or synthetic reaction streams, ensuring the integrity and reproducibility of research involving this specific metabolite.

Benchmark for Biomimetic Synthetic Methodology

Source Hongoquercin B as a benchmark for developing and validating novel synthetic routes to complex meroterpenoids. The total synthesis of Hongoquercin B, achieved in 11 steps from trans,trans-farnesol, serves as a platform for testing new methodologies in polyketide aromatization and polyene cyclization [2]. Its defined synthetic pathway and the ability to derivatize the core scaffold late-stage make it an ideal candidate for generating diverse analog libraries for further biological exploration [4].

Application
Selection Property
Validation Focus
Negative Control in Membrane Disruption Studies
Attenuated assay-response context
Membrane-specificity endpoint validation
SAR Studies of Hongoquercin Scaffold
C-3 acetoxy pharmacophore mapping
Structure-activity relationship endpoints
Analytical Reference Standard for Purity Verification
IR ester carbonyl fingerprint
Identity confirmation and purity assessment
Benchmark for Biomimetic Synthetic Methodology
Established polyketide cyclization route
Synthetic methodology development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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